

N,N-Diethyl-beta-alanine hydrochloride chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N,N-Diethyl-beta-alanine hydrochloride*

Cat. No.: B092400

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **N,N-Diethyl-beta-alanine Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethyl-beta-alanine hydrochloride is a substituted beta-amino acid derivative. This document provides a comprehensive overview of its chemical properties, synthesis, and potential biological significance, tailored for a scientific audience. Due to the limited availability of data for the hydrochloride salt, information from the free base, N,N-Diethyl-beta-alanine, and related compounds is included to provide a thorough understanding. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Visual diagrams of a representative synthesis workflow and a potential biological signaling pathway are included.

Chemical and Physical Properties

N,N-Diethyl-beta-alanine hydrochloride is the salt formed from the reaction of the tertiary amine N,N-Diethyl-beta-alanine with hydrochloric acid. While specific experimental data for the hydrochloride salt is scarce, the properties of the free base and related compounds offer valuable insights.

Table 1: Chemical Identity and Calculated Properties

Property	Value	Source/Reference
IUPAC Name	3-(diethylamino)propanoic acid hydrochloride	-
Synonyms	N,N-Diethyl-β-alanine HCl	-
CAS Number	15674-67-6 (for free base)	[1]
Molecular Formula	C ₇ H ₁₆ ClNO ₂	Calculated
Molecular Weight	181.66 g/mol	Calculated
Canonical SMILES	CCN(CC)CCC(=O)O.Cl	[1]

Table 2: Physicochemical Properties (Data for N,N-Diethyl-beta-alanine and related compounds)

Property	Value	Compound	Source/Reference
Molecular Weight	145.2 g/mol	N,N-Diethyl-beta-alanine (free base)	[1]
Form	Solid	N,N-Dimethyl-beta-alanine hydrochloride	
Conformation	In various solvents, N,N-diethyl-beta-alanine shows little conformational preference, except for its conjugate base which moderately prefers the trans conformer.	N,N-Diethyl-beta-alanine	[2]

Synthesis and Experimental Protocols

The synthesis of **N,N-Diethyl-beta-alanine hydrochloride** typically involves the synthesis of the free base followed by salt formation.

Synthesis of N,N-Diethyl-beta-alanine

A common method for the synthesis of N,N-disubstituted beta-amino acids is the Michael addition of a secondary amine to an acrylate.

Experimental Protocol: Michael Addition

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acrylate in a suitable solvent such as ethanol.
- Addition of Amine: Add an equimolar amount of diethylamine to the solution.
- Reaction Conditions: The reaction can often proceed at room temperature but may be gently heated to ensure completion. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: Once the reaction is complete, the solvent and any excess reactants are removed under reduced pressure.
- Hydrolysis: The resulting ester, ethyl 3-(diethylamino)propanoate, is then hydrolyzed to the carboxylic acid. This is typically achieved by heating with an aqueous solution of a base (e.g., sodium hydroxide) or an acid (e.g., hydrochloric acid).
- Isolation: After hydrolysis, the reaction mixture is neutralized to the isoelectric point of the amino acid, which will cause it to precipitate if its solubility is low. Alternatively, the product can be extracted into an organic solvent after acidification. The solvent is then evaporated to yield the crude N,N-Diethyl-beta-alanine.
- Purification: The crude product can be purified by recrystallization or column chromatography.

Formation of the Hydrochloride Salt

Experimental Protocol: Salt Formation

- **Dissolution:** Dissolve the purified N,N-Diethyl-beta-alanine in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.
- **Acidification:** Cool the solution in an ice bath and slowly add a stoichiometric amount of a solution of hydrogen chloride in the same or a compatible solvent (e.g., HCl in diethyl ether).
- **Precipitation:** The hydrochloride salt will precipitate out of the solution.
- **Isolation and Drying:** The precipitate is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to yield **N,N-Diethyl-beta-alanine hydrochloride** as a solid.

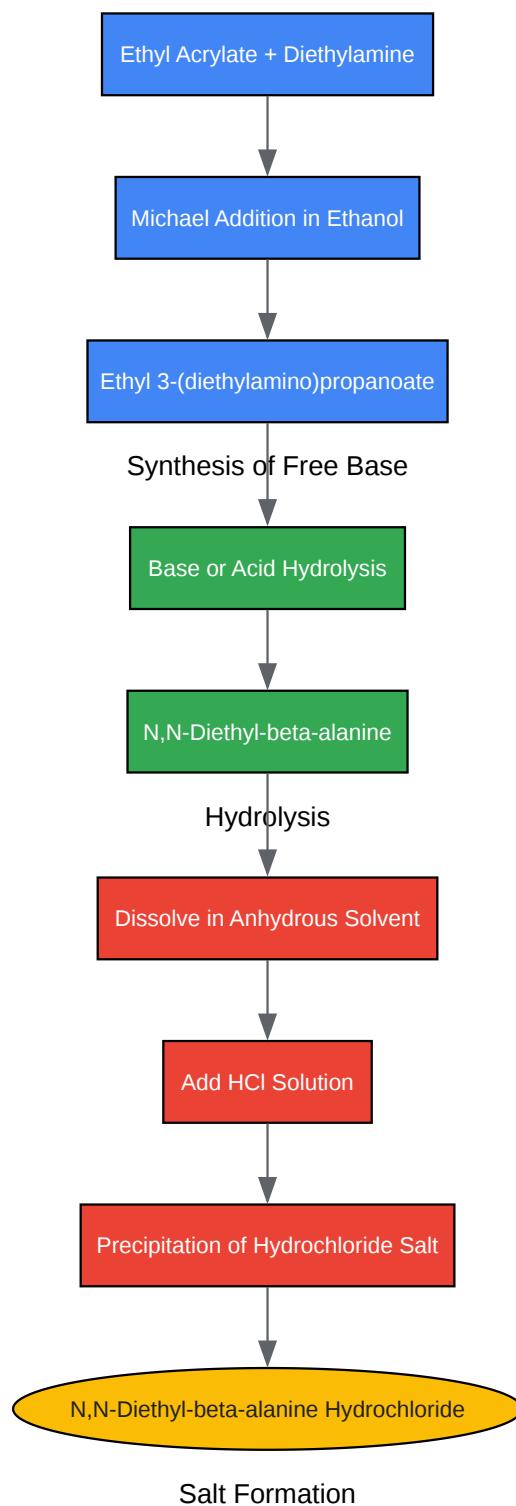


Figure 1: Synthesis Workflow for N,N-Diethyl-beta-alanine Hydrochloride

[Click to download full resolution via product page](#)

Caption: Synthesis of **N,N-Diethyl-beta-alanine Hydrochloride**.

Analytical Characterization

A combination of spectroscopic and chromatographic methods is essential for the structural confirmation and purity assessment of **N,N-Diethyl-beta-alanine hydrochloride**.

Table 3: Expected Spectroscopic Data

Technique	Expected Features	Reference Compound(s) & Notes
¹ H NMR	Signals corresponding to the two ethyl groups (triplet and quartet), and two methylene groups of the beta-alanine backbone (triplets). The chemical shifts will be influenced by the protonation state of the amine and carboxylic acid groups.	For N,N-diethyl-beta-alanine, vicinal proton-proton coupling constants have been studied. [2] For beta-alanine, typical shifts are observed for the alpha and beta protons.[3][4]
¹³ C NMR	Resonances for the two carbons of the ethyl groups, the two methylene carbons of the backbone, and the carbonyl carbon.	For beta-alanine, characteristic shifts for the alpha, beta, and carbonyl carbons are documented.[3][5]
FT-IR	Broad absorption for the O-H stretch of the carboxylic acid, C=O stretch, C-N stretch, and N-H stretch from the protonated amine.	FT-IR spectra for beta-alanine show characteristic peaks for the C=O group, NH ₂ , and C-N groups.[6]
Mass Spectrometry	The molecular ion peak for the free base (m/z = 145.11) would be expected in the positive ion mode.	Mass spectra for beta-alanine and its derivatives are available for comparison.[7]

Experimental Protocol: Characterization by HPLC-MS

- Sample Preparation: Prepare a dilute solution of **N,N-Diethyl-beta-alanine hydrochloride** in a suitable mobile phase, such as a mixture of water and acetonitrile with a small amount of formic acid.
- Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient elution profile starting with a high percentage of aqueous mobile phase and increasing the organic component to elute the compound.
- Mass Spectrometric Detection: Couple the HPLC output to an electrospray ionization (ESI) mass spectrometer operating in positive ion mode. Monitor for the expected mass-to-charge ratio of the protonated molecule $[M+H]^+$.
- Data Analysis: The retention time from the HPLC provides information on the polarity of the compound, while the mass spectrum confirms its molecular weight.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of **N,N-Diethyl-beta-alanine hydrochloride** are limited, the parent compound, beta-alanine, and its derivatives have known biological roles. N,N-Diethyl-beta-alanine has been reported to inhibit the growth of L1210 leukemia cells, possibly through the inhibition of protein synthesis.[\[1\]](#)

The biological effects of beta-alanine are primarily attributed to its role as a precursor to carnosine.[\[8\]](#)[\[9\]](#) Carnosine has several physiological functions, including antioxidant and anti-inflammatory effects.[\[8\]](#) Supplementation with beta-alanine has been shown to increase carnosine levels, which may in turn influence downstream signaling pathways.[\[9\]](#) Furthermore, beta-alanine supplementation has been linked to an increase in brain-derived neurotrophic factor (BDNF), a key regulator of neuronal survival and plasticity.[\[8\]](#) It is plausible that N,N-disubstituted derivatives like N,N-Diethyl-beta-alanine could modulate these or similar pathways.

Caption: Potential Signaling Pathways for Beta-Alanine Derivatives.

Conclusion

N,N-Diethyl-beta-alanine hydrochloride is a compound of interest for which detailed public data is limited. This guide consolidates available information on its synthesis, characterization,

and potential biological relevance, drawing from data on the free base and related beta-alanine derivatives. The provided protocols and conceptual workflows offer a solid foundation for researchers and drug development professionals working with this and similar molecules. Further experimental investigation is warranted to fully elucidate the specific properties and biological functions of **N,N-Diethyl-beta-alanine hydrochloride**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N,N-Diethyl-beta-alanine | 15674-67-6 | FD134652 [biosynth.com]
- 2. Conformations of N,N-diethyl- β -alanine and β -alanine as a function of solvent [authors.library.caltech.edu]
- 3. Beta-Alanine | C3H7NO2 | CID 239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. β -Alanine(107-95-9) 1H NMR [m.chemicalbook.com]
- 5. Beta-alanine-hydrochloride (2:1) crystal: structure, 13C NMR and vibrational properties, protonation character - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. β -Alanine [webbook.nist.gov]
- 8. Biochemical Mechanisms of Beneficial Effects of Beta-Alanine Supplements on Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of β -Alanine Supplementation on Subjects Performing High-Intensity Functional Training | MDPI [mdpi.com]
- To cite this document: BenchChem. [N,N-Diethyl-beta-alanine hydrochloride chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092400#n-n-diethyl-beta-alanine-hydrochloride-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com